6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole
Overview
Description
6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine alkaloids are known to interact with a variety of biological targets. These targets can include enzymes, receptors, and ion channels among others . The specific target of “6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-indole” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of pyrrolidine alkaloids can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their targets . The exact mode of action of “this compound” would need to be determined through experimental studies.
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all influence the ADME properties of these compounds .
Result of Action
The result of the action of pyrrolidine alkaloids can include a variety of molecular and cellular effects, depending on their specific targets and mode of action. These effects can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action Environment
The action of pyrrolidine alkaloids can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the alkaloid .
Properties
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,14-7-1-2-8-14)11-4-3-10-5-6-13-12(10)9-11/h3-4,9,13H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFSADHQNLKETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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